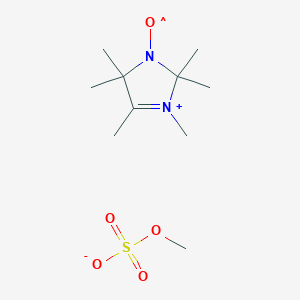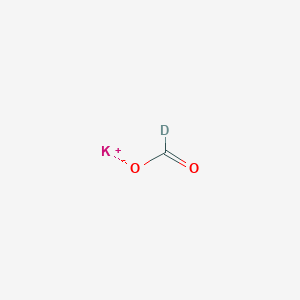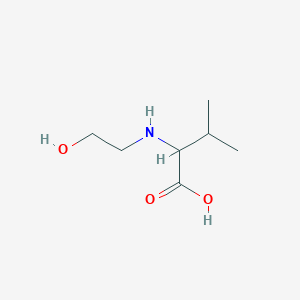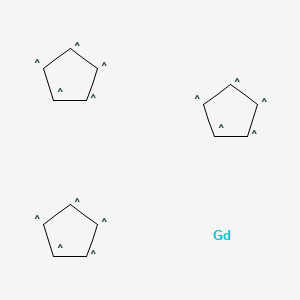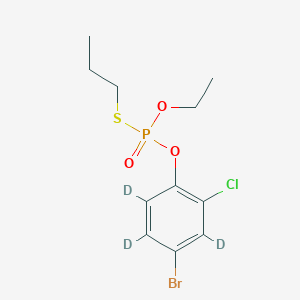
Profenofos D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Profenofos D3 is a deuterated analog of profenofos, an organophosphorus pesticide widely used in agriculture to control a variety of pests. It is particularly effective against lepidopteran insects and mites. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific studies, including environmental and toxicological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of profenofos D3 involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol. The deuterated version is prepared by using deuterated reagents in place of their non-deuterated counterparts. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality. The production is carried out in specialized facilities equipped to handle organophosphorus compounds safely .
Analyse Des Réactions Chimiques
Types of Reactions: Profenofos D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms in the molecule with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Profenofos D3 is extensively used in scientific research due to its unique properties:
Environmental Studies: Used to trace the environmental fate and degradation pathways of profenofos.
Toxicological Research: Helps in studying the toxicokinetics and metabolism of profenofos in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of profenofos residues in environmental and biological samples
Mécanisme D'action
Profenofos D3, like its non-deuterated counterpart, inhibits the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system. The result is muscle twitching, seizures, and eventually death in pests. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a useful tool for studying the compound’s behavior in various systems .
Comparaison Avec Des Composés Similaires
Chlorpyrifos: Another organophosphorus pesticide with a similar mechanism of action but higher toxicity.
Diazinon: Used for similar purposes but has different environmental persistence and degradation pathways.
Malathion: Less toxic to mammals and used in public health for mosquito control.
Uniqueness of Profenofos D3: this compound’s uniqueness lies in its deuterium atoms, which make it an invaluable tool for scientific research. The deuterium labeling allows for precise tracking and analysis in environmental and biological studies, providing insights that are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C11H15BrClO3PS |
|---|---|
Poids moléculaire |
376.65 g/mol |
Nom IUPAC |
1-bromo-3-chloro-2,5,6-trideuterio-4-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i5D,6D,8D |
Clé InChI |
QYMMJNLHFKGANY-QRHWFVISSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1OP(=O)(OCC)SCCC)Cl)[2H])Br)[2H] |
SMILES canonique |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)

![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
